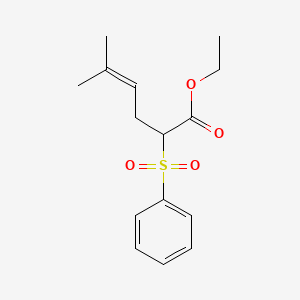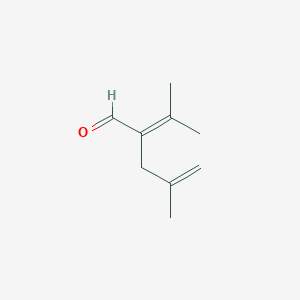
4-(Furan-2-yl)-2-(methylsulfanyl)-4-oxobut-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Furan-2-yl)-2-(methylsulfanyl)-4-oxobut-2-enoic acid is an organic compound that features a furan ring, a methylsulfanyl group, and a but-2-enoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-2-yl)-2-(methylsulfanyl)-4-oxobut-2-enoic acid typically involves the reaction of furan derivatives with appropriate sulfur-containing reagents under controlled conditions. One common method involves the use of furfural as a starting material, which undergoes selective hydrogenation and subsequent reactions to introduce the methylsulfanyl and oxobutenoic acid groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to ensure high yield and purity. The use of bimetallic catalysts, such as NiCo-based catalysts, has been reported to enhance the efficiency of the hydrogenation process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Furan-2-yl)-2-(methylsulfanyl)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different oxygenated derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used for hydrogenation reactions.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxygenated furan derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-(Furan-2-yl)-2-(methylsulfanyl)-4-oxobut-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of high-value chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(Furan-2-yl)-2-(methylsulfanyl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The furan ring and methylsulfanyl group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes and receptors, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Hydroxymethylfurfural: Another furan derivative with significant industrial applications.
Furfural: A precursor to many furan-based chemicals.
Tetrahydrofuran: A reduced form of furan used as a solvent and chemical intermediate.
Uniqueness
4-(Furan-2-yl)-2-(methylsulfanyl)-4-oxobut-2-enoic acid is unique due to the presence of both the furan ring and the methylsulfanyl group, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
89636-08-8 |
|---|---|
Molekularformel |
C9H8O4S |
Molekulargewicht |
212.22 g/mol |
IUPAC-Name |
4-(furan-2-yl)-2-methylsulfanyl-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C9H8O4S/c1-14-8(9(11)12)5-6(10)7-3-2-4-13-7/h2-5H,1H3,(H,11,12) |
InChI-Schlüssel |
YWRXAZDZPSDGHB-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(=CC(=O)C1=CC=CO1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


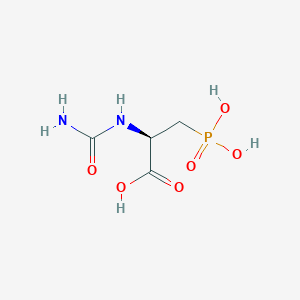
![2,2-Dichloro-N-[(2-ethoxyethoxy)methyl]-N-(propan-2-yl)acetamide](/img/structure/B14399460.png)
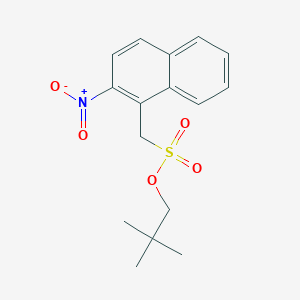


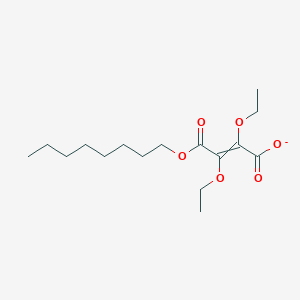
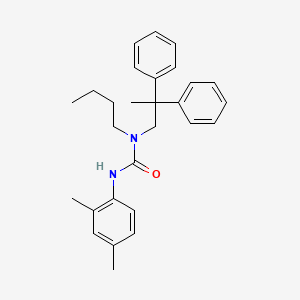
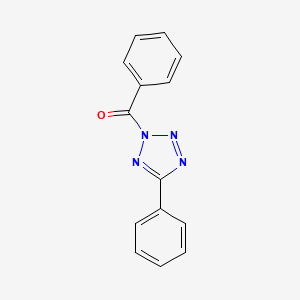
![N-([1,1'-Biphenyl]-3-yl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamide](/img/structure/B14399516.png)
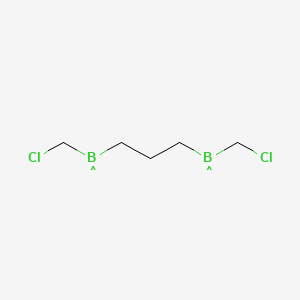

![1h-Pyrazolo[4,3-c]pyridine,5-acetyl-3-(2-furanyl)-4,5,6,7-tetrahydro-](/img/structure/B14399531.png)
